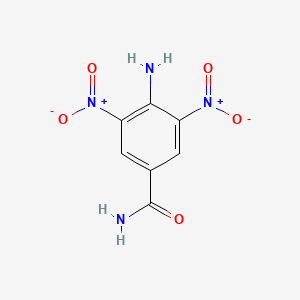

4-Amino-3,5-dinitrobenzamide

Description

Significance of Dinitrobenzamide Scaffolds in Contemporary Chemical Research

The dinitrobenzamide scaffold, characterized by a benzene (B151609) ring substituted with two nitro groups and an amide functional group, is a key structural motif in several areas of advanced chemical research. These scaffolds are integral to the development of new pharmaceuticals and energetic materials. mdpi.comrsc.org In medicinal chemistry, the dinitrobenzamide framework is being investigated for the development of novel drugs to treat tuberculosis. mdpi.comresearchgate.net The nitro groups can be crucial for the biological activity of these compounds, which have been identified as potent inhibitors of essential enzymes in Mycobacterium tuberculosis. mdpi.comresearchgate.net

Beyond medicinal applications, dinitrobenzamide derivatives are pivotal in the field of energetic materials. The high nitrogen content and the presence of nitro groups, which are strong oxidizers, contribute to the high energy density of these compounds. Research into related structures, such as those based on 3,5-dinitrobenzoic acid and 4-amino-3,5-dinitropyrazole, highlights the push to develop highly insensitive energetic materials with superior performance characteristics, including high thermal stability and specific detonation properties. researchgate.netrsc.orgdoi.org The structural arrangement in dinitrobenzamides allows for the tuning of these properties through synthetic modifications.

Historical Context of Aminonitrobenzamide Studies

The study of aminonitrobenzamides is part of a broader history of research into nitroaromatic compounds, which began with the synthesis of nitrobenzene (B124822) in the 19th century. Early research focused on their use in dyes and explosives. Over time, the focus expanded to include their potential as pharmaceutical agents and synthetic intermediates.

Investigations into aminonitro-aromatic structures gained momentum throughout the 20th century. For instance, studies dating back to the 1950s explored the synthesis and utility of related dinitrophenyl derivatives for amino acid sequencing in proteins. nih.gov The development and understanding of sulfonamide antibacterial agents, which share structural similarities with aminobenzamides, also provided a foundation for exploring the biological activities of this class of compounds. oup.com The specific synthesis and detailed characterization of compounds like 4-Amino-3,5-dinitrobenzamide and its precursors, such as 4-amino-3,5-dinitrobenzoic acid, are more recent endeavors, driven by the search for new materials with tailored properties. chemicalbook.com

Scope and Research Trajectories Pertaining to this compound

Current research on this compound is primarily concentrated in two main areas: its application as a precursor for advanced energetic materials and its potential as a building block in organic synthesis. The compound serves as a key intermediate in the synthesis of more complex molecules where the amino and nitro groups can be further functionalized.

One significant research trajectory involves the use of this compound to synthesize novel, insensitive high explosives. The goal is to create materials that are powerful yet highly stable and resistant to accidental detonation. researchgate.net Research in this area often involves thermal analysis and studies of polymorphism to understand the phase transformation behavior of the compound and its derivatives. researchgate.net

Another avenue of investigation is its role as a synthon in creating complex organic molecules. The amino group can undergo reactions like diazotization, allowing for the introduction of other functional groups or the formation of larger, more complex structures. The presence of multiple reactive sites on the molecule makes it a versatile platform for building diverse molecular architectures, including those with potential applications in dye synthesis and pharmaceuticals. guidechem.com Future research will likely continue to explore these synthetic pathways and investigate the physical and chemical properties of the resulting novel compounds.

Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆N₄O₅ nih.gov |

| Molecular Weight | 226.15 g/mol nih.gov |

| CAS Number | 54321-79-8 nih.gov |

| Appearance | Yellow crystalline solid guidechem.com |

| Melting Point | 251-254 °C chemicalbook.com |

| IUPAC Name | This compound nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O5/c8-6-4(10(13)14)1-3(7(9)12)2-5(6)11(15)16/h1-2H,8H2,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVZFENSTYWDDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202692 | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54321-79-8 | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54321-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054321798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54321-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155951 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-dinitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino 3,5 Dinitrobenzamide

Advanced Synthetic Routes to 4-Amino-3,5-dinitrobenzamide

The synthesis of this compound is predicated on sophisticated organic chemistry principles, leveraging the electron-deficient nature of the dinitroaromatic ring to achieve targeted substitutions and functionalizations.

Strategic Amination Reactions in Dinitroaromatic Systems

The introduction of an amino group at the C4 position of a 3,5-dinitrobenzoyl scaffold is a critical transformation that relies on the strong electron-withdrawing nature of the two nitro groups. These groups activate the aromatic ring, making it susceptible to nucleophilic attack.

One of the foremost strategies for this type of transformation is Nucleophilic Aromatic Substitution (SNAr) . A direct and high-yielding route involves the ammonolysis of a precursor like 4-chloro-3,5-dinitrobenzoic acid. In this reaction, the chlorine atom, a good leaving group, is displaced by an amino group from an ammonia (B1221849) source. The reaction proceeds efficiently due to the stabilization of the negatively charged intermediate (a Meisenheimer complex) by the adjacent nitro groups.

A more advanced and powerful technique for the direct amination of electron-deficient aromatic rings is the Vicarious Nucleophilic Substitution of Hydrogen (VNS) . organic-chemistry.orgacs.org This methodology allows for the formal substitution of a hydrogen atom by a nucleophile. organic-chemistry.org For amination, a nucleophile such as 4-amino-1,2,4-triazole (B31798) or hydroxylamine (B1172632) can be used in the presence of a strong base. The VNS mechanism involves the initial addition of the nucleophile to the aromatic ring, followed by a base-induced β-elimination of a leaving group from the nucleophile itself, ultimately resulting in the aminated product. organic-chemistry.orgthieme-connect.com This method avoids the need for a pre-installed leaving group (like a halogen) on the aromatic ring, offering a more direct pathway. nih.gov

Optimization of Precursor-Based Synthesis Strategies

Efficient synthesis of this compound often relies on the optimization of reactions starting from readily available precursors. A key intermediate is 4-amino-3,5-dinitrobenzoic acid. nih.gov

A highly efficient, precursor-based route has been documented, starting from 4-chloro-3,5-dinitrobenzoic acid. This precursor undergoes ammonolysis in methanol (B129727) with aqueous ammonia, first at room temperature and then under reflux, to produce 4-amino-3,5-dinitrobenzoic acid in excellent yield. chemicalbook.com

The subsequent step is the conversion of the carboxylic acid group of this precursor into a primary amide. This direct amidation is a challenging reaction due to the potential for forming a stable ammonium (B1175870) salt. rsc.org Modern optimization strategies focus on catalytic methods that facilitate dehydrative coupling. Lewis acid catalysts, in particular, have shown great promise. For instance, titanium tetrafluoride (TiF4) has been demonstrated as an effective catalyst for the direct amidation of various carboxylic acids in refluxing toluene, working for both aromatic and aliphatic substrates with a range of amines. rsc.orgresearchgate.net The optimization of this step would involve screening catalysts, solvents, and reaction conditions to maximize the yield of this compound while minimizing side reactions.

Table 1: Precursor-Based Synthesis Step

| Starting Material | Reagent | Product | Reported Yield |

|---|---|---|---|

| 4-Chloro-3,5-dinitrobenzoic acid | Aqueous NH3 in Methanol | 4-Amino-3,5-dinitrobenzoic acid | 98% chemicalbook.com |

Development of Novel Synthetic Pathways

The development of novel synthetic pathways in this area is often driven by the need to create diverse libraries of related compounds for applications such as drug discovery. nih.gov While a specific novel pathway for the parent this compound is not extensively detailed, the strategies used for its analogues are instructive. Research into new anti-tuberculosis agents based on the dinitrobenzamide scaffold showcases the development of multi-step pathways to generate a wide array of derivatives. nih.gov

These pathways begin with a common precursor, such as 3,5-dinitrobenzoic acid, which is first activated to 3,5-dinitrobenzoyl chloride. This reactive intermediate is then coupled with a variety of complex amines or alcohols through nucleophilic addition/elimination, SN2, or Mitsunobu reactions to build a library of functionally diverse molecules. nih.gov Such approaches demonstrate how novel, multi-step sequences are designed to access new chemical space around the core dinitrobenzamide structure.

Derivatization and Functionalization Strategies of the this compound Core

The this compound molecule possesses multiple reactive sites—the amino group, the amide group, and the aromatic ring—that allow for a wide range of derivatization and functionalization strategies.

Synthesis of N-Substituted Benzamide (B126) Derivatives

A primary strategy for derivatization involves the synthesis of N-substituted analogues. This is typically achieved not by modifying this compound itself, but by using a corresponding benzoic acid precursor in a coupling reaction with a desired primary or secondary amine.

Extensive work has been done on the synthesis of N-alkyl and N-alkylphenyl derivatives of the related 3,5-dinitrobenzamide (B1662146) scaffold. rsc.orgnih.govresearchgate.net The standard and efficient method involves reacting 3,5-dinitrobenzoyl chloride (readily prepared from 3,5-dinitrobenzoic acid and thionyl chloride) with a diverse range of amines. nih.gov This robust nucleophilic acyl substitution reaction allows for the incorporation of various substituents onto the amide nitrogen, enabling the systematic study of structure-activity relationships. rsc.orgresearchgate.net This same principle applies to the synthesis of N-substituted derivatives of this compound, starting from 4-amino-3,5-dinitrobenzoic acid.

Table 2: Examples of N-Substituted 3,5-Dinitrobenzamide Synthesis

| Amine Reactant | Resulting N-Substituent | Synthetic Method |

|---|---|---|

| Linear Alkylamines | N-alkyl | Coupling with 3,5-dinitrobenzoyl chloride nih.gov |

| Cyclic Amines | N-cycloalkyl | Coupling with 3,5-dinitrobenzoyl chloride nih.gov |

| Alkylphenylamines | N-alkylphenyl | Coupling with 3,5-dinitrobenzoyl chloride rsc.orgresearchgate.net |

Formation of Adducts and Co-crystals with Aza Donor Molecules

The field of crystal engineering offers powerful methods for modifying the physicochemical properties of a molecule without altering its covalent structure. japtronline.com This is achieved through the formation of multicomponent crystalline solids, such as salts or co-crystals. ul.ie The this compound core is rich in hydrogen bond donors (the -NH2 and -CONH2 groups) and acceptors (the -NO2 and carbonyl oxygen), making it an excellent candidate for forming co-crystals. acs.org

While co-crystals of this compound are not specifically detailed, extensive studies on the closely related 3,5-dinitrobenzoic acid (DNBA) with aza (nitrogen-containing) donor molecules provide a clear blueprint for the expected intermolecular interactions. nih.govacs.orgnih.gov DNBA has been shown to form adducts with various aza-containing compounds, such as antipsychotic agents and acetamide (B32628). nih.govnih.gov

The formation of these adducts is governed by the creation of robust hydrogen-bonded structures known as supramolecular synthons. ul.ie For example, DNBA forms a simple 1:1 salt with trihexyphenidyl (B89730) and a 1:2 acid salt with chlorprothixene, linked by multiple hydrogen bonds. nih.gov In another example, DNBA and acetamide form multicomponent solvate crystals stabilized by amide-amide homodimers, which are further connected to the acid via O–H···O hydrogen bonds. acs.orgnih.gov The presence of the additional 4-amino group in this compound would provide further opportunities for strong, directional hydrogen bonds, enhancing its ability to form stable co-crystals with complementary aza donor molecules.

Table 3: Adducts Formed by 3,5-Dinitrobenzoic Acid with Aza Co-formers

| Co-former | Adduct Type | Key Intermolecular Interaction |

|---|---|---|

| Trihexyphenidyl | 1:1 Salt nih.gov | N+-H···O- hydrogen bonding nih.gov |

| Chlorprothixene | 1:2 Acid Salt nih.gov | Very short O–H···O hydrogen bond nih.gov |

| Acetamide | Co-crystal Solvate nih.gov | Amide-amide homodimer (R22(8) motif) nih.gov |

Exploration of Semisynthetic Derivatives via Precursor Modification

The core structure of 3,5-dinitrobenzamide serves as a versatile scaffold for the synthesis of numerous derivatives, primarily through modifications of precursors like 3,5-dinitrobenzoyl chloride or 3,5-dinitrobenzoic acid. Researchers have developed extensive libraries of N-alkyl and N-aryl dinitrobenzamides by reacting these precursors with a wide array of primary and secondary amines. This approach allows for systematic exploration of structure-activity relationships (SAR), particularly in the development of novel therapeutic agents. nih.govnih.govrsc.org

For instance, a common synthetic strategy involves the straightforward acylation of various substituted anilines or alkylamines with 3,5-dinitrobenzoyl chloride. This methodology has been employed to generate families of compounds where the length and nature of the N-alkyl group are varied to study their impact on biological activity. nih.gov Similarly, complex fused-ring moieties have been introduced by reacting the precursor with intricate amine structures, such as substituted 1,2,3,4-tetrahydroisoquinolines, to produce potent antimycobacterial agents. nih.gov

Table 1: Examples of Semisynthetic Derivatives from Dinitrobenzamide Precursors

| Precursor | Reactant | Resulting Derivative Class | Reference |

|---|---|---|---|

| 3,5-Dinitrobenzoyl chloride | Various N-alkyl amines | N-Alkyl-3,5-dinitrobenzamides | nih.gov |

| 3,5-Dinitrobenzoyl chloride | Fused-ring amines (e.g., tetrahydroisoquinolines) | N-((fused-ring)-methyl)-3,5-dinitrobenzamides | nih.gov |

| 3,5-Dinitrobenzoic acid | Substituted N-alkylphenyl amines | Substituted N-alkylphenyl-3,5-dinitrobenzamides | rsc.org |

These studies highlight a robust synthetic platform for generating chemical diversity from a common dinitrobenzamide core, enabling fine-tuning of molecular properties for specific applications.

Mechanistic Investigations of Reaction Pathways Involving this compound

Detailed Analysis of Nucleophilic Aromatic Substitution Mechanisms

Aromatic rings, typically rich in electrons, are generally unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups, such as the two nitro (NO₂) groups on the benzamide ring, drastically alters this reactivity. libretexts.org These groups make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack. This process is central to the chemistry of this compound precursors and is known as Nucleophilic Aromatic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

The SNAr mechanism proceeds via an addition-elimination pathway:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a suitable leaving group (e.g., a halide). This step is typically the rate-determining step. masterorganicchemistry.com

Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The stability of this complex is crucial for the reaction to proceed. The nitro groups at positions 3 and 5 (ortho and para to the site of attack if the leaving group is at position 4) are pivotal as they effectively delocalize the negative charge through resonance, thereby stabilizing the intermediate. libretexts.orgwikipedia.org

Elimination and Aromatization: The leaving group is expelled, and the aromaticity of the ring is restored to yield the final substituted product. chemistrysteps.com

The reaction is highly dependent on the position of the electron-withdrawing groups; they must be positioned ortho or para to the leaving group to provide effective resonance stabilization for the Meisenheimer complex. libretexts.orgchemistrysteps.com

Elucidation of Condensation and Trimerization Reaction Pathways

The primary amino group (-NH₂) of this compound is a key functional group that can participate in condensation reactions. These reactions typically involve the reaction of the amine with a carbonyl compound, such as an aldehyde or ketone. The general mechanism proceeds in two steps: formation of a hemiaminal intermediate, followed by the elimination of a water molecule to form an imine (Schiff base). nih.gov

Studies on analogous compounds, like 4-amino-3,5-dinitropyrazole, have demonstrated their ability to undergo condensation with electrophilic reagents. For example, it can react with 2,4,6-trichloro-1,3,5-triazine, where the amino groups displace the chlorine atoms on the triazine ring in a nucleophilic substitution reaction. researchgate.net

Furthermore, certain highly nitrated amino-heterocycles, which are structurally related to this compound, can undergo thermal trimerization. For example, 4-amino-3,5-dinitropyrazole has been shown to form a trimer upon heating. researchgate.net This pathway involves the transformation of the amino group and subsequent linkage of three monomer units, leading to a more complex molecular structure.

Effects of Solvent Polarity and Substituent Electronic Nature on Reaction Kinetics and Efficiency

The kinetics and efficiency of reactions involving dinitro-aromatic compounds are profoundly influenced by both the solvent environment and the electronic properties of the reacting species.

Solvent Polarity: The choice of solvent can significantly alter reaction rates and even shift chemical equilibria. In SNAr reactions, polar aprotic solvents are often preferred as they can solvate the cation without strongly hydrogen-bonding to the nucleophile, thus enhancing its nucleophilicity. Kinetic studies on the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines demonstrated that reaction rates are highly dependent on the nature of the solvent. researchgate.net For instance, the reaction proceeds much faster in the polar solvent methanol compared to the non-polar solvent benzene (B151609). This is because polar solvents can better stabilize the charged Meisenheimer complex formed during the reaction.

In condensation reactions, solvent polarity can affect the equilibrium between reactants and products. Studies on the condensation of 4-amino-3,5-dimethyl-1,2,4-triazole with aldehydes showed that apolar aprotic solvents favor the formation of the initial hemiaminal intermediate, whereas polar solvents tend to shift the equilibrium towards the final Schiff base product. nih.govresearchgate.net

Table 2: Effect of Solvent on Second-Order Rate Constants (k₂) for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Piperidine at 25°C

| Solvent | Polarity | k₂ (x 10⁻³ L mol⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| Benzene | Non-polar | 2.1 | researchgate.net |

| Methanol | Polar | 15.3 | researchgate.net |

Similarly, in condensation reactions, the electrophilicity of the carbonyl carbon is affected by substituents. Electron-withdrawing groups on the aldehyde increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine and thus increasing the reaction rate. researchgate.net

Advanced Structural Characterization and Solid State Chemistry of 4 Amino 3,5 Dinitrobenzamide

Crystallographic Analysis of 4-Amino-3,5-dinitrobenzamide and its Adducts

The molecular and crystal structures of this compound and its various solid forms have been elucidated through comprehensive crystallographic studies. These investigations provide fundamental insights into the three-dimensional arrangement of atoms and molecules, which in turn dictates the material's macroscopic properties.

Single-Crystal X-ray Diffraction (SCXRD) Studies for Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) has been the cornerstone technique for the unambiguous determination of the molecular and crystal structures of this compound's different solid forms. figshare.com This powerful analytical method has enabled the precise mapping of atomic positions, bond lengths, and bond angles, providing a detailed picture of the molecule's conformation and its packing in the crystalline state.

Through SCXRD, it has been established that this compound can crystallize in at least four different polymorphic forms and a hydrated state. figshare.com The crystallographic data for these forms are summarized in the table below.

| Form | Crystal System | Space Group | Z |

| Form I | Monoclinic | P2₁/n | 4 |

| Form II | Orthorhombic | Pbca | 8 |

| Form III | Monoclinic | P2₁/c | 8 |

| Form IV | Monoclinic | P2₁/c | - |

| Hydrate | Triclinic | P-1 | - |

Z represents the number of molecules in the unit cell. Data for Form IV's Z value and the hydrate's full unit cell parameters require further specific sourcing.

Polymorphism and Crystal Engineering of this compound

The ability of this compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is a key area of study. Each polymorph possesses a unique crystal lattice, leading to differences in physical properties such as melting point, solubility, and stability.

Research has successfully identified and characterized four distinct anhydrous polymorphic forms of this compound, designated as Form I, Form II, Form III, and Form IV, in addition to a hydrate. figshare.com These forms have been differentiated based on their unique crystallographic parameters, as determined by SCXRD. figshare.com

Form I crystallizes in the monoclinic space group P2₁/n.

Form II adopts an orthorhombic crystal system with the space group Pbca.

Form III is also monoclinic, belonging to the P2₁/c space group.

Form IV , like Form III, is monoclinic with the space group P2₁/c, indicating a case of concomitant polymorphism where two forms can crystallize from the same solution.

The interconversion between the different solid forms of this compound has been a subject of detailed investigation. Upon heating, all the identified solid forms exhibit an irreversible transformation to Form I before melting. figshare.com This suggests that Form I is the most thermodynamically stable form at higher temperatures.

In-situ single-crystal X-ray diffraction studies have revealed that Form II undergoes a single-crystal-to-single-crystal transformation to Form I at temperatures above 175 °C. figshare.com The hydrate, on the other hand, displays a two-step phase transition upon heating. It first loses its water molecule to transform into Form III, also in a single-crystal-to-single-crystal manner, and then further heating leads to its conversion to the more stable Form I. figshare.com Thermal analysis indicates that while Form I is the high-temperature stable phase, Form II appears to be the most stable form under ambient conditions. figshare.com

The crystal packing of this compound polymorphs is dominated by a complex network of intermolecular hydrogen bonds. These interactions play a crucial role in the formation of different supramolecular assemblies, which are the building blocks of the crystal lattice. The primary amino group and the amide functionality act as hydrogen bond donors, while the nitro groups and the amide carbonyl oxygen serve as acceptors. The specific arrangement of these hydrogen bonds defines the supramolecular synthons present in each polymorphic form. While detailed comparative analysis of the synthons in each form requires further investigation, it is the variation in these hydrogen bonding patterns that gives rise to the observed polymorphism.

Advanced Spectroscopic Investigations for Structural Elucidation of this compound

The definitive structural confirmation and detailed electronic and vibrational characterization of this compound rely on a suite of advanced spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive understanding of the molecule's atomic connectivity, functional groups, and solid-state interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, DEPT, HMQC, HMBC, COSY) for Proton and Carbon Environments

While specific experimental NMR spectra for this compound are not widely reported in publicly available literature, the expected proton and carbon environments can be predicted based on the known chemical shift influences of its constituent functional groups.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is anticipated to be relatively simple, reflecting the molecule's symmetry. The two aromatic protons (H-2 and H-6) are chemically equivalent and would appear as a single signal, likely a singlet, in the downfield region (approximately 8.5-9.0 ppm) due to the strong electron-withdrawing effects of the two adjacent nitro groups and the benzamide (B126) moiety. The protons of the primary amine (-NH₂) and the primary amide (-CONH₂) groups are expected to produce two distinct, broad singlets. The amine protons' chemical shift would typically fall in the range of 5.0-6.0 ppm, while the two amide protons could appear further downfield, between 7.5 and 8.5 ppm, due to resonance and potential hydrogen bonding.

¹³C-NMR Spectroscopy: The molecule's symmetry would result in four distinct signals in the proton-decoupled ¹³C-NMR spectrum. The carbonyl carbon (C=O) of the amide group is expected at the lowest field, typically in the 165-170 ppm range. The aromatic carbons would appear between 120 and 150 ppm. C-1 (attached to the amide) and C-4 (attached to the amino group) would be distinct from C-3/C-5 (attached to the nitro groups) and C-2/C-6. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would confirm the presence of two quaternary carbons (C-1, C-3, C-4, C-5) and one CH carbon environment (C-2, C-6).

2D NMR Techniques (COSY, HMQC, HMBC):

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to confirm scalar coupling between protons. In this specific molecule, no significant correlations would be expected, as the aromatic protons are isolated and the N-H protons rarely show coupling to other protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon to which it is directly attached. It would definitively link the aromatic proton singlet to its corresponding carbon signal (C-2/C-6).

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | H-2, H-6 | 8.5 - 9.0 | Singlet (s) |

| -NH₂ (Amide) | 7.5 - 8.5 | Broad Singlet (br s) | |

| -NH₂ (Amine) | 5.0 - 6.0 | Broad Singlet (br s) | |

| ¹³C | C=O | 165 - 170 | - |

| C-3, C-5 (-NO₂) | 145 - 155 | - | |

| C-4 (-NH₂) | 135 - 145 | - | |

| C-1 | 125 - 135 | - | |

| C-2, C-6 | 120 - 130 | - |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy is essential for identifying the functional groups within this compound and probing the nature of hydrogen bonding in the solid state.

FTIR Spectroscopy: The Fourier-Transform Infrared (FTIR) spectrum would display characteristic absorption bands corresponding to the molecule's various vibrational modes.

N-H Vibrations: The primary amine (-NH₂) and amide (-CONH₂) groups would give rise to distinct stretching vibrations in the 3100-3500 cm⁻¹ region. Typically, the asymmetric and symmetric stretches of the amine N-H bonds would appear near 3450 and 3350 cm⁻¹, respectively. The amide N-H stretch is often observed as a broader band around 3300-3100 cm⁻¹, its position and shape being highly sensitive to hydrogen bonding.

C=O Vibration: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the amide group is expected in the region of 1650-1690 cm⁻¹. The exact position is influenced by resonance and hydrogen bonding; stronger hydrogen bonding typically shifts this peak to a lower wavenumber.

NO₂ Vibrations: The two nitro groups (-NO₂) would produce two very strong and characteristic absorption bands: an asymmetric stretching vibration around 1530-1560 cm⁻¹ and a symmetric stretching vibration near 1330-1360 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ range. Aromatic C-H stretching is expected just above 3000 cm⁻¹.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly useful for analyzing symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro groups would produce a very strong and easily identifiable Raman signal. The aromatic ring breathing modes are also typically strong in the Raman spectrum, providing a clear fingerprint for the substituted benzene core.

Hydrogen Bonding Analysis: The presence of both hydrogen bond donors (-NH₂ groups) and acceptors (C=O and -NO₂ groups) allows for extensive intermolecular and potentially intramolecular hydrogen bonding. In the solid state, these interactions can create a stable, three-dimensional network. Analysis of the N-H and C=O stretching regions in the FTIR spectrum is critical for understanding this network. A shift of these bands to lower frequencies compared to their positions in dilute, non-polar solution provides direct evidence of hydrogen bonding and can indicate its relative strength.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric N-H Stretch | ~3450 | Medium |

| Symmetric N-H Stretch | ~3350 | Medium | |

| Amide (-CONH₂) | N-H Stretch | 3100 - 3300 | Medium, Broad |

| Amide (-CONH₂) | C=O Stretch | 1650 - 1690 | Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1560 | Very Strong |

| Symmetric Stretch | 1330 - 1360 | Very Strong | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular mass of the compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound (C₇H₆N₄O₅), the calculated monoisotopic mass is 226.0338 Da. In a typical electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z 226. nih.gov

Analysis of GC-MS data reveals a base peak at m/z 210, with the molecular ion at m/z 226 also being prominent. nih.gov The fragment at m/z 210 corresponds to a loss of 16 Da from the molecular ion. This loss is characteristic of the elimination of an oxygen atom from an aromatic nitro group, a process known as a nitro-nitrite rearrangement, followed by the loss of a nitrogen monoxide (NO) radical, which would result in a loss of 30 Da. A more plausible explanation for a 16 Da loss is the direct fragmentation of the amide or amine group, such as the loss of the NH₂ radical. However, the most common fragmentation pathway for aromatic nitro compounds involves the loss of NO₂ (46 Da) or NO (30 Da). A loss of 16 Da is less common but could potentially arise from complex rearrangement processes. Another possibility is the loss of an ammonia (B1221849) molecule (NH₃, 17 Da) from the interaction between the amino and amide groups, though this does not perfectly match the observed fragment.

A plausible primary fragmentation step is the loss of the amide group radical (•CONH₂, 44 Da) to yield a fragment at m/z 182, or the loss of a nitro group (•NO₂, 46 Da) to give an ion at m/z 180. Further fragmentation would involve sequential losses of other small molecules or radicals.

| m/z | Proposed Ion/Fragment | Formula | Notes |

|---|---|---|---|

| 226 | [M]⁺ | [C₇H₆N₄O₅]⁺ | Molecular Ion |

| 210 | [M - O]⁺ or [M - NH₂]⁺ | [C₇H₆N₄O₄]⁺ or [C₇H₄N₃O₅]⁺ | Observed Base Peak. nih.gov Loss of 16 Da. |

| 180 | [M - NO₂]⁺ | [C₇H₆N₃O₃]⁺ | Plausible loss of a nitro group radical. |

| 164 | [M - NO₂ - O]⁺ | [C₇H₆N₃O₂]⁺ | Observed fragment. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Transparency

UV-Vis spectroscopy provides insight into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The spectrum is dominated by the chromophores present: the benzene ring substituted with an electron-donating amino group (-NH₂) and two strongly electron-withdrawing nitro groups (-NO₂).

This substitution pattern creates an extended π-conjugated system with significant charge-transfer character. The UV-Vis spectrum is expected to show strong absorption bands in the UV and possibly the visible region. Based on data from analogous compounds, such as 2,4-dinitroaniline (B165453) which has a strong absorption band around 346 nm, this compound is predicted to have a primary absorption maximum (λ_max) in a similar range (340-380 nm). researchgate.net

This main absorption band can be attributed to a π→π* electronic transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. This transition is associated with the entire conjugated system and is often intense (high molar absorptivity, ε). A lower intensity, longer wavelength shoulder may also be present, corresponding to an n→π* transition. This involves the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro groups or the nitrogen of the amino group) to a π* antibonding orbital. The presence of these strong absorptions indicates that the compound is colored (typically yellow) and is not transparent in the near-UV region.

Computational Chemistry and Theoretical Modeling of 4 Amino 3,5 Dinitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-amino-3,5-dinitrobenzamide at the molecular level. These methods offer a detailed view of its geometry, vibrational modes, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method for investigating the properties of molecules. An ab initio crystal structure prediction for this compound (also known as DOPLOL) was initiated with a gas-phase optimization of the molecular geometry using the B3LYP level of theory. srce.hr This foundational step is crucial for subsequent predictions of crystal structures and understanding the molecule's inherent conformational preferences.

While a complete, publicly available dataset on the vibrational frequencies and detailed electronic properties specifically for this compound is not available in the reviewed literature, DFT studies on analogous dinitrobenzoic acid compounds have been performed. mdpi.com For these related molecules, DFT calculations have been used to determine optimized geometries, vibrational modes, and electronic properties such as HOMO-LUMO energy gaps, which are critical for assessing chemical reactivity and stability. mdpi.com However, without a dedicated study on this compound, specific values for its vibrational frequencies and electronic properties cannot be detailed here.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of materials science, particularly for energetic compounds. A significant computational study on this compound involved an ab initio prediction of its stable polymorphs. srce.hrresearchgate.net

The study commenced with a gas-phase molecular optimization at the B3LYP level of theory. srce.hr Following this, a global search algorithm was employed to generate potential crystal structures. The lattice energies of these hypothetical structures were then minimized using an exp-6 repulsion-dispersion potential. srce.hr To refine the energy rankings, a distributed multipole model of the molecule's charge density was used for reminimization of the most promising structures. researchgate.net

The analysis of the resulting energy landscape allowed for the identification of possible stable polymorphs of DOPLOL. researchgate.net The thermodynamic stability of these theoretically predicted structures was further validated by evaluating their second derivative mechanical properties derived from the Hessian matrix. researchgate.net Additionally, simulated Powder X-ray Diffraction (PXRD) patterns were generated for the predicted stable polymorphs to facilitate comparison with potential experimental data. researchgate.net This comprehensive computational screening provides a theoretical basis for identifying and characterizing the different crystalline forms that this compound can adopt.

Table 1: Computational Approach for Polymorph Prediction of this compound

| Step | Method | Purpose |

|---|---|---|

| 1. Molecular Geometry Optimization | Gas-phase DFT at B3LYP level | To obtain the lowest energy conformation of a single molecule. srce.hr |

| 2. Crystal Structure Generation | Global search algorithm | To generate a wide range of possible crystal packing arrangements. srce.hr |

| 3. Lattice Energy Minimization | Exp-6 repulsion-dispersion potential | To calculate the stability of the generated crystal structures. srce.hr |

| 4. Refined Energy Minimization | Distributed multipole model | To improve the accuracy of the lattice energy calculations. researchgate.net |

| 5. Stability Validation | Second derivative mechanical properties | To confirm the thermodynamic stability of the predicted polymorphs. researchgate.net |

| 6. Structural Comparison | Simulated PXRD patterns | To provide data for comparison with experimental results. researchgate.net |

Detailed conformational analysis and molecular dynamics (MD) simulations specific to this compound are not extensively reported in the currently available scientific literature. Such studies would be invaluable for understanding the flexibility of the molecule and its dynamic behavior in different environments, such as in solution or within a crystal lattice. MD simulations could provide insights into the vibrational motions of the molecule, the stability of its different conformations, and the time-evolution of its structural parameters, which are important for predicting its macroscopic properties.

Analysis of Intermolecular Interactions and Crystal Packing through Computational Methods

The arrangement of molecules in a crystal and the interactions between them are paramount in determining the physical and chemical properties of a solid material.

A specific Hirshfeld surface analysis for this compound has not been found in the reviewed literature. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions (e.g., hydrogen bonds, van der Waals forces). For related compounds, Hirshfeld surface analysis has been instrumental in understanding their crystal packing. researchgate.net

Similarly, a dedicated Non-Covalent Interaction (NCI) analysis for this compound is not available in the public domain literature. NCI analysis is a computational technique that visualizes weak interactions in real space, based on the electron density and its derivatives. It can distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion, which are crucial for understanding the stability and structure of molecular crystals. Studies on similar molecules have demonstrated the utility of NCI analysis in elucidating the forces that govern their solid-state architectures. mdpi.com

Theoretical Elucidation of Reaction Mechanisms and Transition States

Detailed theoretical studies elucidating the specific reaction mechanisms and transition states for the synthesis or decomposition of this compound are not extensively available in the reviewed scientific literature. Computational chemistry is a powerful tool for investigating molecular properties and reaction pathways, and while the synthesis of this compound can be approached through methods like the direct electrophilic nitration of 4-aminobenzoic acid or the nucleophilic aromatic substitution of 4-chloro-3,5-dinitrobenzoic acid via ammonolysis, specific computational models detailing the transition states of these reactions for this particular compound are not readily found.

Research in related areas includes ab initio crystal structure prediction studies, which have identified various stable polymorphs of this compound. While these studies may consider certain crystalline arrangements as being in transition states between different polymorphic forms, this is distinct from the transition states of chemical reactions involving the formation or breaking of covalent bonds.

Theoretical studies on structurally similar molecules, such as 3,5-dinitrobenzoic acid and its derivatives, have been conducted using Density Functional Theory (DFT) to predict molecular geometries and electronic structures. However, a direct application and detailed reporting of these methods to the reaction mechanisms of this compound, including the characterization of transition state energies and geometries, remain a gap in the available literature.

Further computational research would be necessary to provide a detailed theoretical elucidation of the reaction mechanisms, including the identification of intermediates and the calculation of activation energies for the transition states involved in the synthesis and decomposition of this compound.

Research Applications and Functional Materials Development Based on 4 Amino 3,5 Dinitrobenzamide

Role in Advanced Energetic Materials Research

The arrangement of amino and nitro groups on a benzene (B151609) ring is a common motif in energetic materials, prompting investigations into the properties and applications of 4-Amino-3,5-dinitrobenzamide and related molecules in this domain.

While the structure of this compound is of interest to energetic materials research, its specific role as a direct precursor in the synthesis of 4-amino-3,5-dinitropyrazole (also known as ADNP or LLM-116) is not prominently documented in a review of the available scientific literature. Published synthetic routes for 4-amino-3,5-dinitropyrazole describe various other starting materials.

For instance, established methods for synthesizing 4-amino-3,5-dinitropyrazole include:

Direct amination of 3,5-dinitropyrazole using Vicarious Nucleophilic Substitution (VNS) methodology. researchgate.netscispace.comunt.edu

Syntheses starting from 4-nitropyrazole, 4-nitro-3,5-dimethylpyrazole, and 4-chloropyrazole. researchgate.net

Understanding the thermal decomposition of energetic materials is critical for assessing their stability and performance. While studies focusing exclusively on this compound are limited, research into the decomposition of structurally related energetic compounds, such as 4-amino-3,5-dinitropyrazole (LLM-116), provides valuable insight into the behavior of these systems.

Comparative thermal studies on LLM-116 and its trimer derivative, 4-diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole (LLM-226), have shown that the active aromatic N-H moiety significantly influences the physicochemical characteristics of these materials. Differential scanning calorimetry (DSC) showed the major exothermic decomposition peak for LLM-116 occurring at 183 °C (at a heating rate of 10 °C·min⁻¹). In contrast, its trimer, LLM-226, exhibited a much higher major decomposition peak temperature, indicating that trimerization leads to impressive thermal stabilization.

Simulation studies based on the ReaxFF force field suggest different initial decomposition pathways for these related compounds. The decomposition of LLM-116 is believed to be initiated by the transfer of a hydrogen atom from the active aromatic N-H moiety, which triggers the opening of the pyrazole (B372694) ring. Conversely, the initial decomposition step for the trimer LLM-226 is proposed to be the rupture of carbon-nitrogen bonds at its diazo group. These findings highlight how structural modifications influence the thermal stability and decomposition mechanisms in related energetic systems.

Application in Nonlinear Optics (NLO)

The field of nonlinear optics (NLO) utilizes materials that can alter the properties of light, which is crucial for applications in photonics and optoelectronics. The combination of electron-donating (amino) and electron-withdrawing (nitro) groups in this compound and its analogs makes them potential candidates for NLO materials.

Research into NLO materials has explored the synthesis of charge-transfer complexes using molecules structurally related to this compound, particularly those based on the 3,5-dinitrobenzoate (B1224709) anion. These compounds are typically synthesized via slow evaporation solution growth techniques. researchgate.netrsc.org Examples of such NLO active compounds include:

3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) : A charge-transfer complex grown from solution. researchgate.net

2-Amino-3-methylpyridinium 3,5-dinitrobenzoate (AMPDB) : A complex verified by CHN analysis and characterized for its functional groups and thermal stability. researchgate.net

Potassium 3,5-dinitrobenzoate (KDNB) : A semi-organic single crystal also grown by the slow evaporation solution technique (SEST). rsc.org

These studies demonstrate a strategy of combining the 3,5-dinitrobenzoate moiety with various organic cations to create non-centrosymmetric crystal structures, a key requirement for second-order NLO activity.

The evaluation of crystalline forms is essential for confirming the potential of NLO materials. For this compound (also referred to as DOPLOL in some studies), theoretical ab initio crystal structure prediction studies have been conducted to identify its stable polymorphs. semanticscholar.org Such computational work helps in understanding the possible packing motifs and intermolecular interactions that govern the material's properties. semanticscholar.org

For the related 3,5-dinitrobenzoate derivatives, experimental characterization is well-documented. UV-Vis-NIR spectral analysis is used to determine the optical transparency window of the crystals. researchgate.netrsc.org For instance, potassium 3,5-dinitrobenzoate (KDNB) was found to have good optical transparency in the 410–1100 nm range. rsc.org The third-order NLO properties are often evaluated using the Z-scan technique with a He-Ne laser. rsc.org This method allows for the determination of key parameters such as the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order susceptibility (χ⁽³⁾). rsc.orgresearchgate.net

Table 1: NLO Properties of Compounds Related to this compound

| Compound Name | Crystal System | Space Group | Third-Order Susceptibility (χ⁽³⁾) (esu) | Ref. |

|---|---|---|---|---|

| 2-Amino-3-methylpyridinium 3,5-dinitrobenzoate (AMPDB) | Monoclinic | P2₁/c | Not Reported | researchgate.net |

| Potassium 3,5-dinitrobenzoate (KDNB) | Monoclinic | P2₁/c | 7.05 × 10⁻⁶ | rsc.org |

| 3-Aminopyridinium 3,5-dinitrobenzoate (APDNBA) | Monoclinic | P2₁/n | Not Reported | researchgate.net |

Derivatization for Advanced Analytical Reagents

Derivatization involves chemically modifying a compound so it can be used to detect or quantify other substances, often for analysis with techniques like high-performance liquid chromatography (HPLC) or mass spectrometry. nih.govddtjournal.com A review of scientific literature does not indicate that this compound has been specifically developed or widely used as a derivatization reagent for creating advanced analytical reagents. While the compound itself can be analyzed by methods such as HPLC, its application in derivatizing other molecules for analytical purposes is not a documented area of research. sielc.com

Development of Derivatization Methodologies for High-Performance Liquid Chromatography (HPLC) and UV/Vis Spectrophotometry

The quantitative analysis of chemical compounds by High-Performance Liquid Chromatography (HPLC) and UV/Vis spectrophotometry often relies on the presence of a chromophore within the molecule that absorbs light in the ultraviolet or visible spectrum. For molecules that lack a suitable chromophore, or to enhance detection sensitivity and selectivity, chemical derivatization is a widely employed strategy. This pre-column technique involves reacting the analyte with a reagent to form a new compound with desirable analytical properties.

In the context of analyzing compounds structurally related to this compound, significant research has been conducted on its carboxylic acid analog, 4-amino-3,5-dinitrobenzoic acid (ADBA). While not the benzamide (B126) itself, the methodologies developed for ADBA are highly relevant due to the shared reactive primary aromatic amine group on the dinitro-substituted ring. Diazotized ADBA has been evaluated as a reactive coupling reagent for creating derivatives of various pharmaceuticals suitable for both UV/Vis spectrophotometry and HPLC analysis. The process converts the amine into a diazonium salt, which then couples with other molecules to form highly colored azo dyes, shifting their absorbance maximum to a more analytically useful wavelength.

Similarly, other reagents like 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF) have been used for the pre-column derivatization of amino acids for HPLC analysis. CNBF reacts with primary and secondary amines to produce stable derivatives that exhibit strong UV absorption, facilitating their detection and quantification. This principle underscores the utility of the dinitrobenzene moiety in designing derivatization agents for analytical chemistry. The established reverse-phase HPLC methods for this compound itself typically use a mobile phase of acetonitrile (B52724) and water with a phosphoric or formic acid modifier, demonstrating that the compound can also be analyzed directly under certain conditions.

Investigation of Diazo Coupling Reactions for Analytical Applications

The primary aromatic amine of this compound is a key functional group for creating analytical reagents through diazotization. This chemical process converts a primary aromatic amine into a diazonium salt by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is a highly reactive electrophile.

This diazonium salt can then undergo a diazo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the -N=N- functional group, which often results in a brightly colored product. The formation of these colored azo dyes from colorless precursors is the basis for their application in colorimetric and spectrophotometric analysis.

Studies on the related compound, diazotized 4-amino-3,5-dinitrobenzoic acid (ADBA), have demonstrated its effectiveness as a coupling reagent. It successfully couples with a variety of pharmaceuticals that possess activated aromatic rings. The reaction conditions can be controlled to achieve coupling, sometimes requiring room temperature while other substrates may need elevated temperatures. The outcomes of these reactions, summarized in the table below, highlight the potential of such reagents in developing new analytical methods.

| Coupling Partner | Reaction Condition | Observation |

|---|---|---|

| Cloxacillin | Room Temperature (30°C) | Colored product formed |

| Chloroxylenol | Room Temperature (30°C) | Colored product formed |

| Salicylic acid | Elevated Temperature (80°C) | Colored product formed |

| Aspirin | Elevated Temperature (80°C) | Colored product formed |

| Imidazole | Elevated Temperature (80°C) | No detectable color change |

| Tinidazole | Elevated Temperature (80°C) | No detectable color change |

| β-Naphthol | Room Temperature (30°C) | Colored product formed, which decomposed at elevated temperature |

Exploration in Medicinal Chemistry Scaffolds

Structure-Activity Relationship (SAR) Studies of Substituted Dinitrobenzamide Derivatives for Targeted Synthesis

Research into N-alkyl nitrobenzamides has revealed critical insights. The presence and position of the nitro groups on the benzamide ring are paramount. Studies consistently show that the 3,5-dinitro substitution pattern leads to a significant enhancement of desired properties compared to other substitution patterns. This suggests that the strong electron-withdrawing nature and the specific orientation of these two groups are crucial features of the pharmacophore.

Further SAR studies have explored modifications at the amide nitrogen. The introduction of N-alkyl groups of varying lengths has shown that lipophilicity plays a key role. A systematic variation of the alkyl chain length often reveals an optimal range for activity, with both shorter and longer chains leading to diminished effects. This indicates a need for a balanced lipophilicity to achieve desired interactions. In more complex derivatives, replacing a simple alkyl chain with substituted phenyl rings has also been explored to further probe the structural requirements for activity. These modifications aim to identify key interactions and optimize the compound's fit within a biological target.

| Structural Modification | General SAR Finding | Reference for Principle |

|---|---|---|

| Position of Nitro Groups | The 3,5-dinitro substitution pattern is a key determinant for enhanced activity compared to other nitro-substitution patterns. | |

| N-Alkyl Chain Length | Activity is sensitive to the length of the N-alkyl substituent, indicating an optimal lipophilicity is required. Derivatives with intermediate chain lengths often show the best results. | |

| Amide Substituents (e.g., thiophene, methyl) | Replacing or modifying groups attached to the amide nitrogen allows for probing specific interactions and can lead to potent analogs. | |

| Bioisosteric Replacement (e.g., -NO₂ with -CF₃) | Replacing a nitro group with a trifluoromethyl group (a bioisostere) can maintain or alter activity, suggesting electronic effects are critical. The 3-nitro-5-trifluoromethyl derivatives are also highly active. |

Rational Design and Synthesis of Novel Benzamide Scaffolds within Drug Discovery Frameworks

Rational design in drug discovery involves the deliberate creation of new molecules based on an understanding of their potential biological targets or by modifying existing active compounds. The benzamide moiety is a privileged scaffold in medicinal chemistry, frequently serving as a core structural component in the design of new therapeutic agents. The this compound structure, in particular, offers a versatile starting point for the synthesis of novel derivatives.

Synthetic strategies for creating new benzamide-based compounds often involve multi-step sequences. A common approach is the aminolysis reaction, where a carboxylic acid or its activated derivative (like an acyl chloride) is reacted with an amine to form the characteristic amide bond. This method allows for the modular construction of large libraries of compounds by varying both the carboxylic acid and amine components. For instance, novel benzamide derivatives have been synthesized via esterification, cyanation, cyclization, and subsequent aminolysis reactions to yield the final amide products. Other synthetic routes involve converting substituted benzoyl chlorides into isothiocyanates, which are then reacted with various anilines to create N-(phenylcarbamothioyl)benzamide derivatives.

The concept of "scaffold hopping" is also relevant, where the core dinitrobenzamide structure is strategically modified or replaced to generate novel chemical entities that maintain similar three-dimensional arrangements of key functional groups. This approach can lead to compounds with improved physicochemical properties or the ability to circumvent existing patent landscapes. By applying rational design principles, chemists can synthesize new generations of benzamide scaffolds, systematically altering substituents to explore new chemical space and optimize molecular properties for specific applications within a drug discovery framework.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Amino-3,5-dinitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential nitration and amidation steps. For example, a precursor like 4-aminobenzamide can undergo nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups at the 3 and 5 positions. Optimization requires monitoring reaction time and temperature to avoid over-nitration or decomposition. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity .

Q. What analytical techniques are recommended for characterizing polymorphic forms of this compound?

- Methodological Answer : Polymorph characterization requires a multi-technique approach:

- Hot Stage Microscopy (HSM) : Observes phase transitions in real-time under controlled heating.

- Differential Scanning Calorimetry (DSC) : Identifies melting points and enthalpy changes.

- Variable-Temperature PXRD : Tracks structural changes during thermal treatment.

- Single-Crystal XRD : Resolves atomic-level packing differences between polymorphs (e.g., monoclinic vs. orthorhombic systems). These methods collectively validate polymorph identity and stability .

Q. How does the thermal stability of this compound polymorphs affect their selection in pharmaceutical formulations?

- Methodological Answer : Form I (monoclinic, P21/n) is the most thermally stable polymorph, irreversibly formed upon heating other forms. Its high melting point (~200°C) makes it suitable for solid-dose formulations requiring prolonged shelf life. Stability testing via accelerated aging (e.g., 40°C/75% RH) combined with PXRD ensures no phase transitions occur under storage conditions .

Advanced Research Questions

Q. How can ab initio computational methods predict stable polymorphs of this compound, and what are the limitations compared to experimental data?

- Methodological Answer : Ab initio predictions involve gas-phase molecular optimization (e.g., B3LYP/6-31G*) followed by crystal structure generation via global search algorithms. Lattice energy minimization using repulsion-dispersion potentials identifies low-energy polymorphs. However, limitations include neglecting kinetic factors (e.g., solvent effects) and finite-temperature dynamics, which may explain discrepancies between predicted and experimental forms (e.g., hydrate formation observed in practice but not predicted computationally) .

Q. What strategies resolve contradictions between experimental and theoretical data in polymorph stability studies?

- Methodological Answer : Discrepancies arise when computationally predicted low-energy forms (e.g., hypothetical Form II) are absent experimentally. Strategies include:

- Energy Landscape Analysis : Comparing lattice energies and hydrogen-bonding motifs to prioritize synthesis targets.

- Mechanical Stability Testing : Calculating elastic constants from Hessian matrices to exclude mechanically unstable predicted forms.

- Hydrate Screening : Experimental hydration studies (e.g., solvent drop grinding) to account for unmodeled solvent interactions .

Q. What methodological considerations are crucial when designing pharmacological studies on this compound derivatives as anti-tumor agents?

- Methodological Answer : Key steps include:

- Derivatization : Introducing substituents (e.g., alkyl chains) to enhance bioavailability while retaining the nitrobenzamide core.

- Enzyme Assays : Testing inhibition of target proteins (e.g., B-RAF kinase) using fluorescence-based assays.

- ADMET Profiling : Computational prediction of absorption, toxicity (e.g., using ProTox-II), and metabolic pathways to prioritize candidates for in vivo testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.